4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol
Description
4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol is a quinoline-derived compound characterized by a phenol core substituted with a methyl group at position 4 and an amino-linked 6-(methylsulfonyl)quinolin-4-yl moiety at position 2. Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Key Features:
- Molecular Formula: C₁₇H₁₅N₂O₃S
- Functional Groups: Phenol, amino linker, methylsulfonyl-substituted quinoline.
Properties
IUPAC Name |
4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-4-12(20)9-17(11)19-16-7-8-18-15-6-5-13(10-14(15)16)23(2,21)22/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZLDLRNBQWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW559768X involves the construction of a 4-anilinoquinoline scaffold, which is a common motif in kinase inhibitors . The synthetic route typically includes the following steps:
Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.
Aniline Substitution: The quinoline core is then functionalized with an aniline group at the 4-position.
Introduction of Functional Groups: Additional functional groups, such as difluoromethyl, are introduced to enhance the compound’s activity and selectivity.
Industrial Production Methods: Industrial production of GW559768X would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: GW559768X primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups on the quinoline ring .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with GW559768X include amines and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain substitution reactions.
Major Products: The major products of reactions involving GW559768X are typically substituted quinolines, which retain the core structure but have different functional groups attached .
Scientific Research Applications
Mechanism of Action
GW559768X exerts its effects by competitively inhibiting the ATP-binding site of protein kinases. This prevents the phosphorylation of target proteins, thereby disrupting kinase-mediated signaling pathways . The compound has been shown to inhibit a broad spectrum of kinases, making it a valuable tool for studying kinase function and developing targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison
Key Observations :
- Methylsulfonyl vs.
- Amino Group Position: The 3-amino linkage in the target compound contrasts with pyrimidine-linked analogues, which may alter binding kinetics to receptors like RIPK2 .
Table 2: Bioactivity Comparison
Key Observations :
- Drug Sensitivity : The target compound is classified as drug-sensitive, unlike the difluorophenyl-substituted isoindole derivative, which exhibits resistance . This may correlate with its methylsulfonyl group enhancing solubility or target engagement.
- Antimicrobial Potency: While direct MIC data for the target compound is lacking, structurally related thiophene derivatives with optimized amino group positions (e.g., isopropylamide substitution) show enhanced activity, suggesting that substituent positioning critically impacts efficacy .
Biological Activity
4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C17H16N2O3S. Its structure includes a quinoline moiety, which is known for various biological activities, linked to a phenolic group that enhances its solubility and bioavailability.
Research indicates that this compound acts primarily as an inhibitor of the receptor-interacting protein 2 (RIP2) kinase. Inhibition of RIP2 has been associated with anti-inflammatory effects and potential therapeutic benefits in diseases mediated by this pathway, such as certain cancers and autoimmune disorders .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Kinase Inhibition Studies
-
Antimicrobial Efficacy
- In a series of experiments assessing antimicrobial activity, the compound showed significant inhibition against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. The bactericidal mechanism was linked to the inhibition of protein synthesis and nucleic acid production pathways .
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Biofilm Formation Studies
- The compound was evaluated for its ability to disrupt biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a reduction in biofilm biomass by up to 90%, surpassing traditional antibiotics like ciprofloxacin in effectiveness against biofilm-associated infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
